4-Amino-4-phenylbutanenitrile
Description
Significance of Multifunctionalized Butanenitriles in Chemical Research
Multifunctionalized butanenitriles, such as 4-Amino-4-phenylbutanenitrile, are valuable building blocks in organic synthesis. The presence of both an amino group and a nitrile group allows for a wide range of chemical transformations. The amino group can act as a nucleophile or a base and can be readily acylated, alkylated, or participate in condensation reactions. enamine.net The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo addition reactions with organometallic reagents to form ketones. enamine.net This dual reactivity makes these compounds highly versatile intermediates for the synthesis of more complex molecules.
The phenyl group in this compound further enhances its utility by providing a site for electrophilic aromatic substitution reactions and by influencing the electronic properties of the molecule. The combination of these three functional components—amine, nitrile, and phenyl ring—creates a scaffold with significant potential for the construction of diverse and complex molecular architectures.
Overview of Strategic Synthesis and Transformational Chemistry
The synthesis of α-aminonitriles, a class of compounds to which this compound belongs, is traditionally achieved through the Strecker reaction. rsc.org This reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) in the presence of a cyanide source. rsc.org However, due to the hazardous nature of hydrogen cyanide, significant efforts have been made to develop alternative, safer methods. rsc.org Modern approaches include the use of cyanide surrogates, as well as transition metal-catalyzed, main group element-catalyzed, and organocatalyzed transformations. rsc.org For instance, a calcium-catalyzed Strecker-type reaction has been developed for the synthesis of α-aminonitriles from N,O-acetals, which is tolerant of a wide range of functional groups. rsc.org
The transformational chemistry of aminonitriles is rich and varied. The nitrile group can be selectively transformed into other functional groups such as primary amines, aldehydes, ketones, or carboxylic acids. enamine.net For example, the reduction of the nitrile group can lead to the formation of diamines, which are important building blocks in their own right. The amino group provides a handle for further functionalization, including N-alkylation and N-acylation. enamine.net
Role as Precursors to Complex Molecular Architectures
Due to their versatile reactivity, aminonitriles like this compound serve as key precursors to a wide array of complex molecular architectures. They are particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. For example, derivatives of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles have been used in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, which are advanced precursors for pyridazino[4,3-b]indoles with potential antimycobacterial activity. nih.govacs.org
The ability to undergo cyclization reactions is a key feature of many bifunctional compounds, and aminonitriles are no exception. enamine.net Intramolecular reactions between the amino and nitrile groups, or with other functionalities within the molecule, can lead to the formation of various ring systems. This makes them valuable starting materials for the construction of complex polycyclic structures.
Chemical Properties of this compound and Related Compounds
The following table summarizes key chemical properties of this compound and some of its derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1048329-98-1 | C₁₀H₁₂N₂ | 160.22 |
| This compound hydrochloride | 1423029-42-8 | Not Available | Not Available |
| (R)-4-amino-4-phenylbutanenitrile | 2101989-01-7 | C₁₀H₁₂N₂ | 160.22 |
| 4-Amino-4-(3-phenylphenyl)butanenitrile | Not Available | C₁₆H₁₆N₂ | 236.31 |
| 4-[methyl(phenyl)amino]-3-oxo-2-phenylbutanenitrile | 73663-78-2 | C₁₇H₁₆N₂O | 264.32 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-amino-4-phenylbutanenitrile |
InChI |
InChI=1S/C10H12N2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7,12H2 |
InChI Key |
SGYDDVGRZURMKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 4 Phenylbutanenitrile
Direct Synthetic Routes to 4-Amino-4-phenylbutanenitrile
Direct synthesis focuses on the concurrent formation of the amino and nitrile functionalities at the alpha-carbon position relative to the phenyl group. The most prominent of these methods is the Strecker reaction.
Strecker Reaction Approaches
The Strecker synthesis, first discovered by Adolph Strecker, is a powerful method for producing α-amino acids and their nitrile precursors. wikipedia.org It involves a one-pot, three-component reaction between a carbonyl compound, ammonia (B1221849) (or an amine), and a cyanide source. wikipedia.orgscispace.com This reaction yields an α-aminonitrile, which is a direct precursor or the target molecule itself. organic-chemistry.orgjk-sci.com
Aldehyde Precursor Utilization
For the synthesis of this compound, the requisite aldehyde precursor is 3-phenylpropanal. The reaction initiates with the condensation of this aldehyde with ammonia. wikipedia.org The carbonyl oxygen of the aldehyde is first protonated, enhancing its electrophilicity, which is then followed by a nucleophilic attack from ammonia. wikipedia.org This sequence of steps, involving proton exchange and the elimination of a water molecule, results in the formation of an iminium ion intermediate. wikipedia.orgmasterorganicchemistry.com The use of aldehydes as precursors in such reactions is a versatile strategy for creating a wide array of amino acid and aminonitrile derivatives. organic-chemistry.org
Amination and Cyanide Incorporation Conditions
Following the formation of the iminium ion from the aldehyde precursor, a cyanide ion acts as a nucleophile, attacking the iminium carbon to form the final α-aminonitrile product. wikipedia.orgmasterorganicchemistry.com The conditions for this transformation can be varied.
Historically, the reaction used hydrogen cyanide (HCN) with ammonia. wikipedia.orgmasterorganicchemistry.com However, due to the high toxicity of HCN gas, safer and more manageable cyanide sources are now commonly employed. masterorganicchemistry.com These include alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN), often in buffered aqueous media to control pH. nrochemistry.comchemguide.co.uk Another effective and safer alternative is trimethylsilylcyanide (TMSCN). scispace.com
The reaction is typically promoted by acid. organic-chemistry.org A common laboratory procedure utilizes ammonium (B1175870) chloride (NH4Cl) and potassium cyanide (KCN). masterorganicchemistry.com The NH4Cl serves as a weak acid and a source of ammonia in equilibrium. masterorganicchemistry.com The reaction can be catalyzed by various Lewis acids, such as nickel chloride (NiCl2), copper(II) triflate (Cu(OTf)2), and zirconium hydrogen sulfate (B86663) (Zr(HSO4)4), which can increase efficiency and shorten reaction times. scispace.com The process is generally carried out at room temperature. scispace.com
| Component | Reagent Example(s) | Role in Reaction | Reference |
|---|---|---|---|
| Aldehyde Precursor | 3-Phenylpropanal | Provides the carbon skeleton and phenyl group. | wikipedia.org |
| Amine Source | Ammonia (NH₃), Ammonium Chloride (NH₄Cl) | Forms an imine intermediate with the aldehyde. | wikipedia.orgmasterorganicchemistry.com |
| Cyanide Source | Potassium Cyanide (KCN), Sodium Cyanide (NaCN), Trimethylsilylcyanide (TMSCN) | Adds to the iminium ion to form the nitrile group. | scispace.comnrochemistry.com |
| Catalyst (Optional) | Lewis Acids (e.g., Zr(HSO₄)₄, NiCl₂) | Activates the carbonyl group and facilitates imine formation. | scispace.com |
Indirect Synthetic Pathways and Precursor Derivatization
Indirect routes involve the synthesis of a precursor molecule, which is then chemically modified to yield this compound. These methods often rely on building the butanenitrile backbone first, followed by the introduction of the amino group.
Alkylation-Cyclization Strategies for Related Structures
Alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction. chemrevise.org This strategy involves the deprotonation of a carbon alpha to the cyano group using a strong base, creating a nucleophilic carbanion (a nitrile anion). thieme-connect.de This anion can then react with an alkylating agent. For a structure related to this compound, one could envision starting with phenylacetonitrile. Deprotonation would be followed by alkylation with a two-carbon electrophile.
Condensation Reactions in Analogous Butanenitrile Systems
Condensation reactions involving nitriles provide another avenue for synthesizing complex molecules and serve as analogous systems for butanenitrile synthesis. Base-facilitated condensation of organonitriles can yield a variety of products, such as β-enaminonitriles and substituted pyrimidines. nih.govrsc.org These reactions typically occur under high-temperature and/or strong-base conditions. nih.gov
The process involves the deprotonation of a nitrile to form a potent nucleophile, which then attacks another nitrile molecule. rsc.org The versatility of this method has been demonstrated in the synthesis of a wide array of nitrogen-containing heterocyclic compounds by controlling reaction temperature and the choice of nitrile substrates. nih.govrsc.org For example, the condensation of nitriles like n-butyronitrile or 3-phenylpropionitrile (B121915) with benzonitrile (B105546) can be achieved in good to excellent yields. rsc.org This highlights the potential for constructing complex structures from simple nitrile building blocks, a strategy that could be adapted for precursors to this compound.
| Electron Donor Nitrile | Electron Acceptor Nitrile | Reaction Temperature | Product Type |
|---|---|---|---|
| n-Butyronitrile | Benzonitrile | 60 °C | β-Enaminonitrile |
| 3-Phenylpropionitrile | Benzonitrile | 60 °C | β-Enaminonitrile |
| Acetonitrile (B52724) | Acetonitrile (Self-condensation) | 140 °C | 4-Aminopyrimidine |
| β-Enaminonitrile | Aromatic Nitrile | 120-140 °C | 4-Aminopyrimidine |
Knoevenagel Condensation Variants
The Knoevenagel condensation is a fundamental reaction in organic synthesis used for carbon-carbon bond formation. nih.gov It typically involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, often catalyzed by a base such as an amine. nih.govresearchgate.net For the synthesis of a precursor to this compound, a variant of this reaction could involve the condensation of benzaldehyde (B42025) with a compound containing an active methylene group, such as malononitrile.
This reaction is catalyzed by various agents, including ionic liquids like 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF4) or bifunctional frameworks like amino-modified copper-based metal-organic frameworks (MOFs). nih.govniscpr.res.in The plausible mechanism involves the activation of the carbonyl group by a Lewis acid site (e.g., metal ions in the MOF) and the deprotonation of the active methylene compound by a basic site to form a carbanionic intermediate. nih.gov This is followed by a condensation step to yield an unsaturated nitrile, which can then be further modified through reduction and amination to arrive at the target compound.
Claisen Condensation Approaches
The Claisen condensation is another crucial carbon-carbon bond-forming reaction that involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. While not a direct route to an amino nitrile, this methodology can be employed to construct the basic carbon skeleton of 4-phenylbutanenitrile. For instance, an N-acylbenzotriazole could be reacted with a synthon for a 1,3-diketone, such as 2,2,6-trimethyl-1,3-dioxin-4-one, to form a tricarbonyl intermediate. towson.edu This intermediate can then undergo cyclization and further chemical transformations. A proposed pathway could involve the Claisen condensation of an appropriate phenyl-containing ester with an acetonitrile derivative to form a β-ketonitrile, such as 3-oxo-4-phenylbutanenitrile. Subsequent reduction of the keto group and amination would lead to the final this compound product.
Derivatization of Pre-existing Phenylbutanenitrile Frameworks
An alternative synthetic strategy involves modifying a pre-existing phenylbutanenitrile structure. This approach can offer better control over stereochemistry and functional group placement.
Stereoselective Alkylation of N-Protected β-Amino Nitriles
A key method for introducing stereocenters with high selectivity is the alkylation of N-protected β-amino nitriles. nih.gov Enantiopure N(Boc)-β³-amino nitriles, which can be derived from α-amino acids, serve as valuable synthetic intermediates. nih.gov The process involves the use of a strong base, such as n-butyllithium (n-BuLi), to deprotonate the α-carbon to the nitrile group, creating a nucleophilic center that can then be alkylated. nih.gov This method results in a nearly equimolecular mixture of diastereomeric N(Boc)-protected syn and anti β²,³-amino nitriles, which can be separated chromatographically. nih.gov Subsequent manipulation of the cyano and amino protecting groups can yield the desired enantiopure product.
Reaction Condition Optimization and Yield Enhancement in Butanenitrile Syntheses
Optimizing reaction conditions is critical for maximizing the yield and purity of the synthesized butanenitrile derivatives. Key factors include the choice of catalysts, reagents, and the solvent system.
Catalyst and Reagent Selection for Nitrile Synthesis
The selection of an appropriate catalyst is paramount for the efficiency of nitrile synthesis, particularly in condensation reactions. A wide array of catalysts have been explored for the Knoevenagel condensation, which is a potential step in forming the butanenitrile backbone. researchgate.net
Ionic Liquids: Hexamethylenetetramine-based ionic liquids, such as [MeHMTA]BF4, have been shown to be effective, recyclable catalysts that can lead to high yields in short reaction times, often avoiding the need for hazardous organic solvents. niscpr.res.in
Metal-Organic Frameworks (MOFs): Amino-bifunctional MOFs, containing both Lewis acid (metal centers) and basic sites (amine groups), have demonstrated high efficacy and reusability under mild conditions. nih.gov
Base Catalysts: Traditional base catalysts for condensation reactions include ammonia, primary and secondary amines, and their salts. niscpr.res.in For specific applications like the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, strong bases like potassium tert-butoxide (KOtBu) have been successfully used. cardiff.ac.uk
Transition Metals: While some syntheses aim to be transition-metal-free, certain reactions benefit from their catalytic activity. cardiff.ac.uk For instance, the synthesis of 2-Amino-4-phenylbutane can be achieved from 4-phenyl-2-butanol (B1222856) using a ruthenium-based catalyst. chemicalbook.com
The following table summarizes various catalysts used in related nitrile and amine syntheses:
Interactive Data Table: Catalyst Selection in Nitrile and Amine Synthesis| Catalyst/Reagent | Reaction Type | Substrates | Key Advantages |
|---|---|---|---|
| [MeHMTA]BF4 (Ionic Liquid) | Knoevenagel Condensation | Carbonyl compounds, Active methylene compounds | Recyclable, avoids hazardous solvents, high yields. niscpr.res.in |
| Amino-modified Cu-based MOF | Knoevenagel Condensation | Benzaldehyde, Malononitrile | High conversion, reusable, mild conditions. nih.gov |
| n-Butyllithium (n-BuLi) | Stereoselective Alkylation | N(Boc)-β³-amino nitriles | Effective for generating nucleophiles for alkylation. nih.gov |
| Potassium tert-butoxide (KOtBu) | aza-Michael addition/annulation | Ynones, 2-Aminobenzonitriles | Promotes reaction under transition-metal-free conditions. cardiff.ac.uk |
| Ruthenium Complex | Amination | 4-Phenyl-2-butanol, Ammonia | Catalyzes the conversion of alcohols to amines. chemicalbook.com |
Solvent System Influence on Reaction Efficiency
The choice of solvent can significantly impact reaction rates, yields, and selectivity. The polarity of the solvent and its ability to stabilize intermediates are crucial considerations. nih.gov
In Knoevenagel condensations, protic solvents like ethanol (B145695) have been shown to perform better than aprotic solvents. nih.gov This is attributed to their ability to stabilize reaction intermediates. Ethanol is often chosen due to its high conversion rates and lower toxicity compared to other solvents like acetonitrile. nih.gov
The use of ionic liquids can sometimes serve the dual purpose of catalyst and solvent, creating a "green" reaction environment by avoiding volatile and hazardous organic solvents. niscpr.res.in For other reactions, such as base-promoted cyclizations, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are employed to facilitate the desired transformations at elevated temperatures. cardiff.ac.uk
The following table outlines the influence of different solvent systems on relevant synthetic reactions:
Interactive Data Table: Solvent System Influence| Solvent | Reaction Type | Role and Effect |
|---|---|---|
| Ethanol | Knoevenagel Condensation | Protic solvent, stabilizes intermediates, leads to high conversion. nih.gov |
| Ionic Liquids (e.g., [MeHMTA]BF4) | Knoevenagel Condensation | Acts as a recyclable catalyst and environmentally benign solvent medium. niscpr.res.in |
| Dimethyl Sulfoxide (DMSO) | aza-Michael addition/annulation | Polar aprotic solvent, suitable for base-promoted reactions at high temperatures. cardiff.ac.uk |
| Water | Knoevenagel Condensation | Used in some "green chemistry" approaches, often with a phase-transfer catalyst. researchgate.net |
Chemical Reactivity and Transformational Chemistry of 4 Amino 4 Phenylbutanenitrile
Transformations of the Nitrile Functional Group
The cyano group of 4-amino-4-phenylbutanenitrile is a versatile functional handle that can be converted into several other important chemical moieties, including primary amines, carboxylic acids, and amides.
Reductive Transformations to Amine Derivatives
The reduction of the nitrile group is a key transformation that leads to the corresponding primary amine, 1,4-diamino-1-phenylbutane. This conversion is significant as it introduces a second basic center into the molecule, creating a diamine structure that is a valuable building block in medicinal chemistry and materials science. researchgate.netnih.gov This transformation can be achieved through various reductive pathways.
Catalytic hydrogenation represents a common and efficient method for the reduction of nitriles to primary amines. This process typically involves the use of a metal catalyst, such as Raney nickel, platinum, or rhodium, under a hydrogen atmosphere. The reaction proceeds on the surface of the catalyst where the nitrile is adsorbed and subsequently reduced by activated hydrogen. The synthesis of primary 1,2-diamines by hydrogenation of α-aminonitriles is a well-established method. acs.org
Table 1: Catalysts for the Hydrogenation of Aminonitriles
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Raney Nickel | H₂, pressure | 1,4-diamino-1-phenylbutane | acs.org |
| Platinum Oxide (PtO₂) | H₂, solvent | 1,4-diamino-1-phenylbutane |
It is important to control the reaction conditions to prevent the formation of secondary and tertiary amines as byproducts, which can occur through the reaction of the initially formed primary amine with intermediate imines. The use of ammonia (B1221849) or acidic conditions can help to suppress these side reactions.
The use of metal hydride reagents offers an alternative to catalytic hydrogenation for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. jove.comyoutube.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a nucleophilic addition mechanism.
The mechanism involves the following steps:
A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming an imine anion. jove.comlibretexts.org
The resulting imine anion is then attacked by a second hydride ion, leading to a dianion intermediate. jove.com
An aqueous workup protonates the dianion to yield the final primary amine product. jove.com
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective in reducing nitriles to amines on their own. masterorganicchemistry.com However, their reactivity can be enhanced by the addition of transition metal catalysts. masterorganicchemistry.com
Table 2: Common Hydride Reducing Agents for Nitriles
| Reagent | Reactivity with Nitriles | Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces nitriles to primary amines | 1,4-diamino-1-phenylbutane | jove.comyoutube.comlibretexts.orgmasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Generally unreactive alone, requires catalysts | No reaction or low yield | masterorganicchemistry.com |
Oxidative Transformations to Carboxylic Acid or Amide Derivatives
While the reduction of the nitrile group is a common transformation, oxidative pathways are also possible, although less frequently employed for simple aminonitriles. Direct oxidation of the nitrile group is challenging; however, related transformations can lead to valuable products. For instance, oxidative cyclization of similar compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, has been reported to yield complex heterocyclic structures. nih.govacs.orgacs.org
More commonly, the conversion to carboxylic acids or amides is achieved through hydrolysis rather than direct oxidation. Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, with the corresponding amide formed as an intermediate. chemistrysteps.comlumenlearning.comlibretexts.org It is possible to stop the reaction at the amide stage by using milder reaction conditions. chemistrysteps.comcommonorganicchemistry.com For example, the use of hydrogen peroxide in an alkaline solution can selectively convert nitriles to amides. commonorganicchemistry.com
Nucleophilic Addition Reactions at the Nitrile Center
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, particularly organometallic reagents such as Grignard and organolithium reagents. chemistrysteps.comlibretexts.orgquimicaorganica.org This reaction provides a powerful method for the formation of new carbon-carbon bonds.
The mechanism proceeds as follows:
The organometallic reagent adds to the carbon of the nitrile, forming a new carbon-carbon bond and a nitrogen-metal salt of an imine. ucalgary.camasterorganicchemistry.com
This intermediate is stable until an aqueous workup is performed. masterorganicchemistry.com
Hydrolysis of the imine intermediate then yields a ketone. chemistrysteps.comlibretexts.orgquimicaorganica.orgucalgary.calibretexts.org
The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a ketone after hydrolysis. The presence of the amino group in the starting material may require protection prior to the reaction with the organometallic reagent to prevent side reactions.
Table 3: Nucleophilic Addition to Nitriles
| Nucleophile | Intermediate | Final Product (after hydrolysis) | Reference |
|---|---|---|---|
| Grignard Reagent (R-MgX) | Imine-metal salt | Ketone | chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.org |
Hydrolytic Cleavage Mechanisms of the Cyano Group
The hydrolysis of the cyano group in this compound to a carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base and proceeds through an amide intermediate. chemistrysteps.comlumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers results in the formation of an amide, which can be further hydrolyzed to the carboxylic acid under the reaction conditions. lumenlearning.com
Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ion, the hydroxide acts as a nucleophile and directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form an amide. nih.gov Similar to the acid-catalyzed process, the amide can undergo further hydrolysis to the carboxylic acid.
Controlling the reaction conditions, such as temperature and the concentration of the acid or base, can allow for the isolation of the intermediate amide. chemistrysteps.com
Reactions Involving the Amine Functional Group
The primary amine group in this compound is a key site for chemical modification due to its nucleophilic nature. This allows for the construction of new carbon-nitrogen and heteroatom-nitrogen bonds through various synthetic strategies.
The primary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for introducing alkyl or acyl groups, thereby modifying the compound's steric and electronic properties.
Alkylation can be achieved through several methods. Direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products. A more controlled approach is reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to yield mono-alkylated products cleanly.
Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides. This reaction is typically rapid and high-yielding, forming a stable amide bond. Acylation can also serve as a method for protecting the amine group during subsequent reactions on other parts of the molecule. nih.gov
| Reaction Type | Reagent Example | Product Class |
| Alkylation | ||
| Direct Alkylation | Methyl Iodide (CH₃I) | N-Methyl & N,N-Dimethyl derivatives |
| Reductive Amination | Benzaldehyde (B42025), NaBH₄ | N-Benzyl derivative |
| Acylation | ||
| Acetylation | Acetyl Chloride (CH₃COCl) | N-Acetyl derivative (Amide) |
| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl derivative (Amide) |
| Sulfonylation | Tosyl Chloride (TsCl) | N-Tosyl derivative (Sulfonamide) |
The structure of this compound, a γ-aminonitrile, contains the necessary functionalities for intramolecular cyclization to form heterocyclic systems. A prominent transformation is the synthesis of substituted piperidones, which are valuable scaffolds in medicinal chemistry.
This cyclization is typically achieved through a two-step, one-pot process. First, the nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid, forming the corresponding γ-amino acid intermediate. In the presence of a coupling agent or upon heating, this intermediate undergoes an intramolecular condensation reaction, where the amine group attacks the carboxylic acid, eliminating a molecule of water to form a stable six-membered lactam ring. This process yields a 3-phenyl-2-piperidone derivative. The conformational restrictions imposed by such cyclizations are a key strategy in the design of biologically active molecules. nih.gov
The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the primary amine of this compound. researchgate.net This allows it to attack electron-deficient centers, participating in a variety of nucleophilic addition and substitution reactions.
For instance, the amine can act as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions. When reacted with a highly electron-deficient aromatic ring bearing a good leaving group (such as 4-chloro-7-nitrobenzofurazan), the amine can displace the leaving group to form a new C-N bond. The rate and success of such reactions are dependent on the electrophilicity of the aromatic substrate and the reaction conditions. This reactivity highlights the amine's utility as a building block for constructing more complex molecular architectures.
Phenyl Ring Derivatization
The phenyl ring of this compound is amenable to derivatization through reactions that are characteristic of aromatic compounds, allowing for the introduction of new substituents and the formation of carbon-carbon and carbon-heteroatom bonds.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the direct functionalization of the phenyl ring. wikipedia.org The regiochemical outcome of these reactions on this compound is dictated by the electronic properties of the existing -CH(NH₂)CH₂CH₂CN substituent.
The directing effect of this substituent is conditional:
Under neutral or basic conditions: The amine group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgpressbooks.pub Electrophiles will preferentially add to the positions ortho and para to the substituent.
Under acidic conditions: The amine group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director because the positive charge withdraws electron density from the ring inductively, making the meta position the least deactivated site for electrophilic attack. wikipedia.org
Since many EAS reactions (such as nitration and sulfonation) employ strong acids, meta-substitution is the expected outcome. For reactions that can proceed under non-acidic conditions, ortho and para products would be favored.
| Reaction | Reagents | Directing Effect (Conditions) | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | meta-directing (acidic) | 4-Amino-4-(3-nitrophenyl)butanenitrile |
| Bromination | Br₂, FeBr₃ | meta-directing (acidic) | 4-Amino-4-(3-bromophenyl)butanenitrile |
| Sulfonation | Fuming H₂SO₄ | meta-directing (acidic) | 4-(4-Amino-3-cyanopropyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | meta-directing (acidic) | 4-Amino-4-(3-acetylphenyl)butanenitrile |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C and C-N bonds, but they require an aryl halide or triflate as a coupling partner. The native phenyl ring of this compound is unreactive in these transformations. Therefore, a two-step sequence is necessary to utilize this chemistry.
First, the phenyl ring must be functionalized with a suitable leaving group, typically a halogen (I, Br), via an electrophilic aromatic substitution reaction as described previously (Section 3.3.1). For instance, bromination under acidic conditions would yield 4-amino-4-(3-bromophenyl)butanenitrile.
This aryl bromide can then serve as a substrate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with a boronic acid can introduce a new aryl or alkyl group, while a Buchwald-Hartwig amination can form a new C-N bond with an amine. This sequential approach allows for the synthesis of a vast range of complex derivatives.
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Biphenyl derivative |
| Heck | Styrene | Pd(OAc)₂ | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Diphenylacetylene derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP | Diaryl amine derivative |
Mechanistic Investigations and Theoretical Studies
Reaction Mechanism Elucidation for 4-Amino-4-phenylbutanenitrile Synthesis
The synthesis of α-aminonitriles like this compound is classically achieved through the Strecker reaction. wikipedia.orgorganic-chemistry.org Understanding the stepwise mechanism of this reaction is fundamental to controlling its outcome and yield.
The Strecker synthesis is a three-component reaction involving an aldehyde (or ketone), ammonia (B1221849), and cyanide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to an amino acid. For the synthesis of this compound, the relevant intermediate is the aminonitrile itself.
The mechanism for the formation of the α-aminonitrile can be described as follows:
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com Subsequent dehydration leads to the formation of an imine intermediate. wikipedia.orgmasterorganicchemistry.com The use of ammonium (B1175870) chloride (NH₄Cl) can serve as both a source of ammonia and a mild acid to catalyze this step. masterorganicchemistry.commasterorganicchemistry.com
Cyanide Addition: The cyanide ion (from a source like KCN or HCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine (or its conjugate acid, the iminium ion). wikipedia.orgmasterorganicchemistry.com This step results in the formation of the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com
Table 1: Key Mechanistic Steps in the Strecker Synthesis of α-Aminonitriles
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack of ammonia on the aldehyde carbonyl. | Tetrahedral intermediate |
| 2 | Dehydration of the tetrahedral intermediate. | Imine/Iminium ion |
| 3 | Nucleophilic attack of cyanide on the imine/iminium carbon. | α-Aminonitrile |
Enolate Chemistry and Nucleophilic Attack in Analogous Systems
The carbon atom alpha to the nitrile group in this compound exhibits acidic properties, with a pKa of approximately 25. youtube.comquimicaorganica.org This allows for deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form a nitrile-stabilized carbanion, often referred to as a nitrile enolate. youtube.comquimicaorganica.org This enolate is a potent nucleophile due to the resonance stabilization of the negative charge. quimicaorganica.org
The nucleophilic character of nitrile enolates allows them to participate in a variety of carbon-carbon bond-forming reactions, analogous to the reactivity of enolates derived from carbonyl compounds. These reactions include:
Alkylation: Nitrile enolates can react with alkyl halides in an Sₙ2 fashion to introduce an alkyl group at the α-carbon. youtube.com
Aldol-type additions: They can also attack the carbonyl carbon of aldehydes and ketones to form β-hydroxynitriles. youtube.com
This enolate chemistry provides a pathway for the further functionalization of the this compound backbone at the carbon adjacent to the nitrile group.
Mechanistic Studies of Functional Group Transformations
The amine and nitrile functional groups in this compound are susceptible to a range of transformations, each with its own distinct mechanism.
Nitrile Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) through several mechanistic pathways, depending on the reducing agent employed.
Catalytic Hydrogenation: This is a common and economically viable method for nitrile reduction. wikipedia.org It typically involves the use of hydrogen gas and a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgstudymind.co.ukchemguide.co.uk The reaction proceeds through the formation of an intermediate imine, which is further hydrogenated to the primary amine. wikipedia.org Under certain conditions, the intermediate imine can be attacked by another amine molecule, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org The choice of catalyst and reaction conditions (solvent, pH, temperature, and pressure) is crucial for maximizing the selectivity for the primary amine. wikipedia.org
Stoichiometric Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also effectively reduce nitriles to primary amines. studymind.co.uklibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org A second hydride addition then leads to a dianion, which upon protonation during aqueous workup, yields the primary amine. libretexts.org
Table 2: Comparison of Nitrile Reduction Methods
| Method | Reagents | Key Mechanistic Feature |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Ni, Pd, Pt) | Stepwise hydrogenation via an imine intermediate. wikipedia.org |
| Stoichiometric Reduction | LiAlH₄ | Sequential nucleophilic hydride addition. libretexts.org |
Nitrile Oxidation: Nitriles can be partially hydrolyzed to amides under both acidic and basic conditions. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com Subsequent proton transfer and tautomerization of the resulting imidic acid yields the amide. chemistrysteps.com
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com A mild method for the conversion of nitriles to amides involves the use of alkaline hydrogen peroxide. acs.orgcommonorganicchemistry.com
The presence of both an amine and a nitrile group in this compound allows for the possibility of intramolecular cyclization reactions. The nucleophilic amine can attack the electrophilic carbon of the nitrile group, leading to the formation of cyclic structures. The efficiency of such cyclizations is dependent on the chain length connecting the two functional groups, which influences the stability of the resulting ring. While specific mechanistic studies on the cyclization of this compound are not extensively detailed in the provided search results, general principles of intramolecular reactions suggest that the formation of five- or six-membered rings is often favored. The mechanism would likely involve the nucleophilic attack of the amine nitrogen onto the nitrile carbon, potentially catalyzed by acid or base to activate the nitrile group.
The functionalization of otherwise inert C-H bonds is a powerful tool in synthetic organic chemistry. In the context of this compound, C-H bonds adjacent to both the amine and nitrile groups are potential sites for functionalization.
α-C-H Functionalization of Nitriles: Recent advances have focused on the radical-initiated functionalization of the α-C-H bond of alkyl nitriles. acs.orgacs.orgntu.edu.sg These methods often involve the generation of an α-cyano sp³-hybridized carbon-centered radical, which can then participate in various coupling reactions. acs.orgacs.org The reaction can be initiated by a radical initiator, and in some cases, transition metal catalysts like copper are used to facilitate the process. acs.org One proposed mechanism involves the coordination of the nitrile group to a metal catalyst, which lowers the pKa of the α-proton, facilitating deprotonation and subsequent one-electron oxidation to the radical species. acs.org
α-C-H Functionalization of Amines: The C-H bond alpha to the nitrogen atom in an amine can also be functionalized. Oxidative cyanation of tertiary amines, for instance, can proceed through the formation of an iminium ion intermediate, which is then attacked by a cyanide nucleophile. researchgate.net This process can be catalyzed by various transition metals. researchgate.net For secondary amines, regioselective α-cyanation can be achieved by in situ generation of an imine from the corresponding lithium amide, followed by the addition of a cyanide source. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these C-H functionalization reactions, helping to understand the factors that control reactivity and selectivity. acs.orgnih.gov
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating molecular systems where experimental data may be scarce. Using principles of quantum mechanics, these methods can predict a wide range of molecular properties, offering insights that complement laboratory research.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum potential energy. mdpi.com For a flexible molecule like this compound, which has multiple rotatable single bonds, this process is essential for identifying its preferred shape, or conformation.
The analysis begins by constructing an initial 3D model of the molecule. This structure is then subjected to energy minimization calculations, typically using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-311G(d,p). nih.gov The algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. mdpi.com
Conformational analysis involves exploring the potential energy surface of the molecule to identify various stable conformers (local energy minima) and the energy barriers between them. Due to the free rotation around the C-C single bonds in the butane (B89635) chain and the C-phenyl bond, this compound can exist in several conformations. The relative stability of these conformers is determined by their calculated energies; lower energy indicates greater stability. researchgate.net This analysis is critical as the specific conformation can influence the molecule's reactivity and biological activity.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C≡N | ~1.16 Å |
| Bond Length | C-NH₂ | ~1.47 Å |
| Bond Length | C-Phenyl | ~1.52 Å |
| Bond Angle | H-N-H | ~107° |
| Dihedral Angle | N-C-C-C | Varies with conformer |
Reaction Pathway Calculations and Transition State Analysis
Understanding how a molecule is formed or how it reacts involves mapping out the reaction pathway. Computational methods can model the entire course of a chemical reaction, from reactants to products, by identifying the transition state—the highest energy point along the reaction coordinate. pku.edu.cn The energy difference between the reactants and the transition state is the activation energy, a key factor determining the reaction rate. pku.edu.cn
For the synthesis of this compound, a plausible pathway such as the Strecker synthesis could be modeled. This would involve calculating the energies of reactants (e.g., a phenyl-substituted aldehyde, ammonia, and cyanide), intermediates, and the final product. Transition state search algorithms are used to locate the precise geometry of the high-energy transition state connecting these species. pku.edu.cn The results of these calculations provide a detailed, step-by-step mechanism, revealing which step is the rate-determining one (the one with the highest energy barrier). pku.edu.cn
Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), and the LUMO energy is related to its electron affinity (electron-accepting ability). edu.krd The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. edu.krd A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd
For this compound, the HOMO is likely localized on the electron-rich amino group and the phenyl ring, while the LUMO may be associated with the electron-withdrawing nitrile group. This distribution predicts that the amino group would be the primary site for electrophilic attack, whereas the region near the nitrile group might be susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Properties
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.2 | Electron-donating capability |
| ELUMO | -0.8 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.4 | High chemical stability |
Spectroscopic Property Prediction and Validation
Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govchemrxiv.org
By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax). functmaterials.org.ua For this compound, the calculations would likely show transitions involving the π-electrons of the phenyl ring and the non-bonding electrons of the amino group, which are characteristic chromophores. These predicted spectra can be compared with experimental data to validate both the computational method and the molecular structure. Similarly, calculations of vibrational frequencies can predict the IR spectrum, helping to assign specific peaks to the vibrations of functional groups like the C≡N stretch or the N-H bends. nih.gov
Kinetic Analysis of Reaction Pathways
Kinetic analysis focuses on the rates of chemical reactions, providing quantitative data on how quickly reactants are converted into products. This complements the mechanistic picture provided by computational studies.
Determination of Reaction Order and Rate Laws
The rate law for a reaction is an equation that links the reaction rate to the concentrations of the reactants. For a reaction forming this compound, the rate law would take the general form:
Rate = k[Reactant A]x[Reactant B]y
Isotope Labeling Studies for Mechanistic Probes
Following a comprehensive review of scientific literature, no specific studies employing isotope labeling to investigate the reaction mechanisms of this compound were identified. Research using isotopic probes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), to elucidate the formation or subsequent reactions of this particular compound is not available in the reviewed literature.
While isotope labeling is a powerful and widely used technique for determining reaction pathways, bond-forming and bond-breaking steps, and the nature of transient intermediates in organic chemistry, its application to this compound has not been documented in the available research. Mechanistic studies on related α-aminonitriles often utilize such techniques to understand aspects of their synthesis, such as the Strecker reaction, but specific data for this compound is not present.
Therefore, a detailed discussion, including research findings and data tables on this topic, cannot be provided.
Spectroscopic and Analytical Research Methodologies
Advanced NMR Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive identification and structural elucidation of organic molecules like 4-Amino-4-phenylbutanenitrile. hyphadiscovery.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous information about the chemical environment and connectivity of atoms within a molecule.
Advanced 2D-NMR experiments are crucial for assembling the complete molecular structure. researchgate.net Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range (2-3 bond) correlations between protons and carbons. hyphadiscovery.com Together, these experiments provide a detailed map of the molecule's carbon skeleton and the placement of substituents.
For this compound, ¹H NMR would show distinct signals for the aromatic protons of the phenyl group, the methine proton (CH) adjacent to the amino and phenyl groups, the methylene (B1212753) protons (CH₂), and the protons of the primary amine (NH₂). The ¹³C NMR spectrum would similarly display unique resonances for the nitrile carbon, the aromatic carbons, and the aliphatic carbons in the butane (B89635) chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | 125 - 145 |
| CH (benzylic) | ~4.0 - 4.5 | ~50 - 60 |
| CH₂ (adjacent to CH) | ~2.0 - 2.5 | ~30 - 40 |
| CH₂ (adjacent to CN) | ~2.5 - 3.0 | ~20 - 30 |
| NH₂ | ~1.5 - 2.5 (broad) | N/A |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
In situ NMR spectroscopy is a powerful tool for studying reaction kinetics and mechanisms in real-time, directly within the NMR tube. While specific in situ NMR studies on the synthesis of this compound are not widely documented, the technique is broadly applied to monitor reactions involving similar functional groups. For instance, it can be used to track the consumption of starting materials and the formation of intermediates and final products in reactions like the Strecker synthesis of amino nitriles. By acquiring spectra at regular intervals, researchers can determine reaction rates, identify transient species, and gain mechanistic insights without the need for quenching and offline analysis. rsc.org
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques measure the vibrations of bonds within a molecule. These vibrations occur at specific frequencies that are characteristic of the bond type and its chemical environment, making this method ideal for identifying functional groups.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its distinct structural features.
The presence of the primary amine group is confirmed by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. spectroscopyonline.comlibretexts.org The nitrile group (C≡N) gives rise to a sharp, intense absorption peak near 2240-2260 cm⁻¹, a region of the spectrum that is often uncongested. spectroscopyonline.com The aromatic phenyl ring is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, the aliphatic butane chain produces characteristic C-H stretching absorptions between 2850 and 3000 cm⁻¹. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Nitrile | C≡N Stretch | 2240 - 2260 | Sharp, Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govmiamioh.edu
For this compound (C₁₀H₁₂N₂), the molecular ion peak (M⁺) would appear at an m/z corresponding to its molecular weight. The fragmentation of this ion under electron ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for benzylic compounds is the cleavage of the benzylic C-C bond, which would result in a prominent fragment corresponding to the phenylmethanamine cation. The loss of small neutral molecules like HCN is also a plausible fragmentation pathway for nitriles.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govlongdom.orglongdom.org This high precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound, HRMS would confirm the molecular formula C₁₀H₁₂N₂ by distinguishing its exact mass from other potential formulas with the same nominal mass. longdom.org This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in complex mixtures. nih.gov
Table 3: Expected HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₃N₂⁺ | 161.1073 | Protonated Molecular Ion |
| [M]⁺˙ | C₁₀H₁₂N₂⁺˙ | 160.1000 | Molecular Ion |
| [M-HCN]⁺˙ | C₉H₁₁N⁺˙ | 133.0891 | Loss of hydrogen cyanide |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. aalto.fiechemcom.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state.
An X-ray crystallographic analysis of this compound would reveal the exact geometry of the phenyl ring and the butane chain. mdpi.com Furthermore, it would provide critical information about the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the primary amine group and potential π-π stacking interactions between the phenyl rings of adjacent molecules. This information is fundamental to understanding the material's physical properties.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) | a = 10.5 Å, b = 5.8 Å, c = 15.2 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 105°, γ = 90° |
| Volume (V) | ~890 ų |
Note: This data is hypothetical and serves as an illustration of the parameters obtained from an X-ray diffraction experiment.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating its components, particularly its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of chemical compounds and for quantifying components within a mixture. For this compound, reversed-phase HPLC (RP-HPLC) would be a standard method for purity assessment, typically utilizing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH rsc.org.
Given that this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is the critical technique for separating and quantifying these stereoisomers. The direct separation of enantiomers is most often achieved using a chiral stationary phase (CSP) sigmaaldrich.com. Research indicates that a reliable method for quantifying the enantiomeric excess (ee) of this compound hydrochloride involves a polysaccharide-based CSP, specifically a Chiralpak IA column, with detection by UV light at a wavelength of 254 nm . Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are known for their broad applicability in separating a wide range of chiral compounds through interactions like hydrogen bonding, dipole-dipole, and π-π interactions sigmaaldrich.com. Another class of CSPs effective for separating underivatized amino compounds are macrocyclic glycopeptide phases, such as those based on teicoplanin sigmaaldrich.comnih.govmdpi.com. These are particularly useful as they can operate in both aqueous and organic mobile phases, accommodating the polar nature of amino groups sigmaaldrich.com.
Table 2: Typical Chiral HPLC Method Parameters for this compound
| Parameter | Example Condition |
|---|---|
| Stationary Phase (Column) | Chiralpak IA (amylose-based CSP) |
| Mobile Phase | Isocratic mixture (e.g., Hexane/Isopropanol/Ethanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Application | Determination of enantiomeric purity / enantiomeric excess (ee) |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of molecules like this compound by GC is often problematic due to the high polarity and low volatility imparted by the primary amino group, which can lead to poor peak shape and thermal decomposition in the hot injector.
To overcome these challenges, chemical derivatization is a standard and necessary step nist.gov. This process involves converting the polar amino group into a less polar, more volatile functional group. A common approach for amino acids and related compounds is reaction with an alkyl chloroformate, such as isobutyl chloroformate, in an aqueous alkaline medium nih.gov. This reaction rapidly and quantitatively converts the amino group into an N-isobutoxycarbonyl (isoBOC) derivative, which is significantly more volatile and thermally stable, making it suitable for GC analysis nih.gov. Following derivatization, the sample is typically analyzed by GC coupled with a Mass Spectrometer (GC-MS), which provides both chromatographic retention time for separation and a mass spectrum for definitive identification based on fragmentation patterns nist.govdss.go.th.
Table 3: Typical GC-MS Analysis Workflow for this compound
| Step | Description |
|---|---|
| 1. Derivatization | Reaction with isobutyl chloroformate to form the N-isoBOC derivative nih.gov. |
| 2. GC Separation | Capillary column (e.g., DB-17) with a temperature program to separate the derivative from other components nih.gov. |
| 3. Ionization | Electron Ionization (EI) is typically used to fragment the molecule. |
| 4. Mass Analysis | A mass spectrometer (e.g., quadrupole) separates ions based on their mass-to-charge ratio (m/z). |
| 5. Detection & Analysis | Detection of characteristic fragment ions to confirm the structure and quantify the compound. |
Other Advanced Spectroscopic Techniques for Electronic Structure Analysis (e.g., XANES)
X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful synchrotron-based technique used to probe the electronic structure of a specific element within a molecule. It is highly sensitive to the local chemical environment, including oxidation state and coordination geometry nih.gov.
For this compound, Nitrogen K-edge XANES would be particularly insightful, as it could distinguish between the two chemically distinct nitrogen atoms: the sp³-hybridized nitrogen of the amino group (-NH₂) and the sp-hybridized nitrogen of the nitrile group (-C≡N) researchgate.net. The technique involves tuning the energy of an X-ray beam across the nitrogen K-edge (~400 eV), causing the excitation of a 1s core electron into unoccupied molecular orbitals. The resulting absorption spectrum contains features characteristic of the nitrogen's bonding environment nih.gov.
The nitrile nitrogen would be expected to produce a sharp, intense peak at a lower energy corresponding to the 1s → π* electronic transition, a hallmark of triple bonds. The amino nitrogen, lacking π-bonds, would not exhibit this feature. Both nitrogen atoms would show broader absorption features at higher energies corresponding to 1s → σ* transitions, but the energies and shapes of these features would differ based on their distinct covalent bonding, providing a unique fingerprint for each functional group researchgate.netnih.gov. While no specific XANES studies on this compound have been published, the principles of the technique allow for a clear prediction of the expected spectral data.
Table 4: Predicted Nitrogen K-edge XANES Features for this compound
| Nitrogen Atom | Functional Group | Expected Spectral Feature(s) |
|---|---|---|
| N (amino) | -NH₂ | Broad absorption peaks from 1s → σ* (N-H, N-C) transitions. |
| N (nitrile) | -C≡N | A sharp, intense 1s → π* resonance peak, followed by broader 1s → σ* (C-N) transitions at higher energy. |
Applications As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Diverse Organic Molecules
The strategic placement of functional groups in 4-Amino-4-phenylbutanenitrile makes it an ideal precursor for the synthesis of a variety of organic compounds, including complex heterocyclic and carbocyclic systems.
The presence of both an amino and a nitrile group allows this compound and its derivatives to be key starting materials for the synthesis of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in biologically active compounds and pharmaceuticals.
One notable application involves the intramolecular cyclization of related aminonitrile derivatives. For instance, a facile and highly efficient method has been developed for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govacs.org This transformation proceeds via a nucleophilic intramolecular cyclization, where the amino group attacks a carbonyl group, followed by oxidation. nih.govacs.org This methodology highlights the potential of aminophenylbutanenitrile scaffolds to construct complex fused heterocyclic systems. The resulting 2-alkylideneindolin-3-ones are important precursors for synthesizing molecules with potential biological activities, such as pyridazino[4,3-b]indoles, which have shown inhibitory activity against Mycobacterium tuberculosis. nih.gov
Furthermore, α-aminonitriles, the structural class to which this compound belongs, are well-established precursors for a variety of nitrogen-containing heterocycles. nih.govmdpi.com The reactivity of the amino and nitrile groups can be harnessed in various cyclization strategies to afford five- or six-membered rings. For example, the reaction of α-aminonitriles with aminothiols can lead to the formation of thiazolines and other sulfur-containing heterocycles, which can be further transformed into peptides. nih.govresearchgate.net
The following table summarizes some heterocyclic systems that can be potentially synthesized from this compound derivatives.
| Precursor | Reaction Type | Resulting Heterocyclic System | Potential Application |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Intramolecular Cyclization/Oxidation | 2-(3-oxoindolin-2-ylidene)acetonitriles | Precursors to antimycobacterial agents |
| α-Aminonitriles | Reaction with aminothiols | Thiazolines | Intermediates for peptide synthesis |
| α-Aminonitriles | General Cyclization Strategies | Imidazoles, Thiadiazoles | Biologically active scaffolds |
While the construction of heterocyclic systems is a prominent application, the nitrile functionality in this compound also opens avenues for the formation of carbocyclic rings. A key reaction in this context is the Thorpe-Ziegler reaction, which is an intramolecular version of the Thorpe reaction. wikipedia.org This reaction involves the base-catalyzed self-condensation of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis, yields a cyclic ketone. wikipedia.orgresearchgate.net
Although a direct application of the Thorpe-Ziegler reaction on a derivative of this compound to form a carbocycle is not extensively documented in readily available literature, the principle remains a viable synthetic strategy. By introducing a second nitrile group into the molecule at an appropriate position, intramolecular cyclization could be induced to form five- or six-membered carbocyclic rings. This approach has been successfully employed in the synthesis of various carbocyclic systems, including those found in natural products like perhydrohistrionicotoxin. researchgate.net The high thermal stability of nitrile anions allows for such cyclizations to occur, even in the formation of sterically hindered carbocycles.
Role in the Creation of Specialized Derivatives
The core structure of this compound can be readily modified to create a library of specialized derivatives with tailored properties. These modifications can be directed at the phenyl ring, the alkyl chain, or by incorporating the entire molecule into larger, more complex scaffolds.
The synthesis of analogues of this compound with modifications to the phenyl ring or the alkyl chain allows for the fine-tuning of its chemical and physical properties. Substituents on the phenyl ring can be introduced to alter the electronic nature of the molecule, which can influence its reactivity and potential biological activity. For example, the synthesis of various substituted phenylbutanenitrile derivatives has been reported, demonstrating the feasibility of introducing a wide range of functional groups.
Alkylation of the carbon atom alpha to the nitrile group is another common strategy for creating analogues. The generation of a nitrile-stabilized carbanion allows for the introduction of various alkyl or functionalized alkyl chains. This approach has been utilized in the synthesis of α-substituted aminonitriles, which are valuable intermediates in organic synthesis. researchgate.net The Ritter reaction, a method for the amino-alkylation of alkenes, provides a route to γ-amino nitriles, showcasing another pathway to access alkyl-substituted derivatives. cell.com
This compound serves as a valuable building block for the preparation of biologically relevant scaffolds. The amino and nitrile functionalities are key features that can be transformed into a variety of other functional groups found in bioactive molecules.
α-Aminonitriles are direct precursors to α-amino acids, the fundamental building blocks of proteins. mdpi.comrsc.org Hydrolysis of the nitrile group under acidic or basic conditions yields a carboxylic acid, thus converting the aminonitrile into an amino acid. This provides a straightforward route to both natural and unnatural amino acids, which are of great interest in medicinal chemistry for the synthesis of peptidomimetics and other pharmaceuticals.
Furthermore, the aminonitrile moiety is a key structural feature in several pharmaceutical agents. For instance, α-amino nitriles have been developed as reversible inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes. nih.gov The ability of the nitrile group to act as a bioisostere for other functional groups and to participate in key binding interactions makes it a valuable component in drug design. The versatility of this compound allows for its incorporation into various molecular frameworks to generate novel compounds with potential therapeutic applications. For example, it can be used in the synthesis of conformationally restricted phenylalanine isosteres, which have been explored as renin inhibitors. nih.gov
Advanced Material Science Applications
The unique chemical properties of aminonitriles, including this compound, are also being explored in the field of advanced material science. The ability of these molecules to participate in polymerization reactions opens up possibilities for the creation of novel functional polymers and organic networks.
A notable application is in the synthesis of organic polymeric networks (OPNWs) containing repeating α-aminonitrile units. rsc.org These networks can be prepared through one-pot Strecker reactions involving dialdehydes, diamines or triamines, and a cyanide source. rsc.org The resulting poly(α-aminonitrile) networks are typically stable, insoluble in common solvents, and exhibit high thermal stability. rsc.org The presence of both cyano and secondary amino groups within the polymer structure provides opportunities for further chemical modifications, allowing for the introduction of a wide range of functional groups. This could lead to the development of materials with applications in gas storage, separation, and catalysis. The synthesis of such polymers under catalyst-free conditions is also an advantage from a green chemistry perspective. rsc.org
Development of Polymers and Resins
The bifunctional nature of this compound, containing both a primary amine and a nitrile group, presents theoretical potential for its use as a monomer in the synthesis of various polymers and resins. The amine functionality allows for its incorporation into polymer chains through reactions characteristic of amines, such as condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. youtube.comlibretexts.org The nitrile group, while relatively inert under typical polymerization conditions, can be retained as a pendant group, offering a site for subsequent post-polymerization modification. researchgate.net
The synthesis of polyamides, for instance, could be envisioned by reacting this compound with a dicarboxylic acid, leading to the formation of an amide linkage and the elimination of a small molecule like water. youtube.comlibretexts.org This process, known as condensation polymerization, would result in a polyamide chain with pendant phenylbutanenitrile groups. The presence of these bulky side groups would likely influence the polymer's morphology and physical properties.
Another potential route for polymer synthesis involves the ring-opening polymerization of N-carboxyanhydrides (NCAs), a common method for producing polypeptides. mdpi.comresearchgate.netfrontiersin.orgchemrxiv.orgresearchgate.net While not directly applicable to this compound in its free form, derivatives of this compound could potentially be converted into novel NCA monomers for polymerization.
The nitrile group itself can undergo various chemical transformations which could be exploited in a post-polymerization modification strategy. These reactions include hydrolysis to carboxylic acids or amides, reduction to amines, or cycloaddition reactions. researchgate.net Such modifications could be used to alter the properties of the resulting polymer, for example, by introducing cross-linking sites or changing the polarity of the material.
Novel Material Property Engineering via Butanenitrile Incorporation
The incorporation of the this compound moiety into a polymer backbone is expected to significantly influence the material's properties. The presence of the pendant phenyl and nitrile groups can be leveraged to engineer novel materials with tailored thermal, mechanical, and chemical characteristics.
The bulky phenyl group is anticipated to increase the rigidity of the polymer chain, leading to a higher glass transition temperature (Tg) and enhanced thermal stability. nih.gov This is a common strategy in the design of high-performance polymers. The steric hindrance provided by the phenyl rings can also disrupt polymer chain packing, potentially leading to increased solubility in organic solvents. nih.gov
The polar nitrile group is known to have a large dipole moment, which can enhance intermolecular forces and potentially improve adhesion properties. lew.ro In polyamides or other polymer systems, the presence of nitrile groups can increase the dielectric constant of the material. lew.ro Furthermore, the nitrile functionality offers a handle for further chemical modifications, allowing for the tuning of surface properties or the introduction of cross-linking capabilities. researchgate.net
Table 1: Predicted Influence of this compound Incorporation on Polymer Properties
| Property | Influence of Phenyl Group | Influence of Nitrile Group | Potential Outcome |
| Thermal Stability | Increases chain rigidity | Strong dipole-dipole interactions | Enhanced thermal stability |
| Glass Transition (Tg) | Increases due to steric hindrance | May increase due to polarity | Higher Tg, suitable for high-temp applications |
| Solubility | May increase by disrupting packing | May decrease due to polarity | Tunable solubility in organic solvents |
| Mechanical Strength | Increases stiffness and strength | May increase intermolecular forces | Potentially improved tensile strength |
| Adhesion | Generally low for non-polar groups | Strong dipole enhances adhesion | Improved adhesive properties |
| Dielectric Constant | Low dielectric constant | High dipole moment increases it | Higher dielectric constant than non-polar analogues |
| Chemical Reactivity | Generally inert | Site for post-polymerization modification | Functionalizable material |
Intermediacy in Multi-step Homologation Processes
Conversion of α-Amino Acids to β-Homologues
This compound can be considered a key hypothetical intermediate in the multi-step homologation of the α-amino acid phenylalanine to its corresponding β-homologue, β-homophenylalanine ((2R)-2-amino-4-phenylbutanoic acid). This transformation, which involves the insertion of a methylene (B1212753) group into the amino acid backbone, is of significant interest in medicinal chemistry as β-amino acids are important components of various pharmaceuticals. organic-chemistry.org
One established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. organic-chemistry.orgchemistry-reaction.comscribd.comnih.gov A plausible synthetic pathway for the conversion of phenylalanine to β-homophenylalanine via a nitrile intermediate like this compound can be conceptualized based on the principles of this and related reactions.
The process would begin with the conversion of the carboxylic acid group of a protected phenylalanine derivative into an α-diazoketone. This is typically achieved by first activating the carboxylic acid as an acid chloride, which is then reacted with diazomethane. organic-chemistry.org The resulting diazoketone can then undergo a Wolff rearrangement to form a ketene. This rearrangement can be induced thermally, photochemically, or through silver(I) catalysis. organic-chemistry.org The highly reactive ketene intermediate is then trapped by a suitable nucleophile. In the context of forming a β-amino nitrile, the ketene could potentially be reacted with a source of cyanide.
Alternatively, a more direct route to a β-aminonitrile from an α-amino acid could involve a series of reactions that extend the carbon chain and introduce the nitrile functionality. For instance, the α-amino acid could be converted to an α-amino aldehyde, which could then undergo a reaction analogous to the Strecker synthesis. wikipedia.orgmdpi.com In such a scenario, reaction of the aldehyde with a cyanide source and ammonia (B1221849) or an ammonia equivalent would yield a diamino compound that could be further transformed.
Once the β-aminonitrile, in this case, a protected form of this compound, is formed, the final step would be the hydrolysis of the nitrile group to a carboxylic acid. wikipedia.org This is typically carried out under acidic or basic conditions to yield the desired β-amino acid.
Table 2: Hypothetical Steps in the Homologation of Phenylalanine to β-Homophenylalanine
| Step | Description | Key Reagents | Intermediate |
| 1 | Protection of the amino group of Phenylalanine | e.g., Boc anhydride | N-Boc-Phenylalanine |
| 2 | Activation of the carboxylic acid | e.g., Thionyl chloride | N-Boc-Phenylalanine acid chloride |
| 3 | Formation of α-diazoketone | Diazomethane | N-Boc-3-amino-1-diazo-4-phenylbutan-2-one |
| 4 | Wolff Rearrangement to form a ketene | Heat or Ag₂O | N-Boc-3-phenyl-prop-1-en-1-one |
| 5 | Addition of a cyanide source to the ketene | e.g., HCN or TMSCN | Protected this compound |
| 6 | Hydrolysis of the nitrile group | Acid or base | N-Boc-β-homophenylalanine |
| 7 | Deprotection of the amino group | e.g., Trifluoroacetic acid | β-Homophenylalanine |
Green Chemistry Principles in the Synthesis and Transformation of Butanenitriles
Sustainable Synthetic Methodologies
Sustainable methodologies focus on reducing the environmental footprint of chemical processes by minimizing waste and energy consumption. Key to this is the careful selection of reaction media or the elimination of solvents altogether.
The use of greener solvents is a cornerstone of sustainable synthesis. Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Research has demonstrated that the one-pot, three-component synthesis of various α-aminonitriles can be efficiently carried out in water. nih.govscispace.com For the synthesis of 4-Amino-4-phenylbutanenitrile, this would involve reacting 3-phenylpropanal, an amine, and a cyanide source in an aqueous medium. Catalysts such as indium powder or nanoporous aluminosilicates have been shown to be effective in water, facilitating high yields and simplifying the workup process. nih.govscispace.com The use of water as a solvent not only reduces pollution but can also enhance reaction rates and selectivity due to its unique physical properties. nih.gov
Table 1: Comparison of Solvents for Aminonitrile Synthesis This table is illustrative and based on general findings for α-aminonitrile synthesis.
| Solvent | Green Chemistry Classification | Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Dichloromethane | Problematic | Good solubility for many organic reagents | High environmental and health concerns |
| Toluene | Problematic | High boiling point, good for azeotropic removal of water | Volatile organic compound (VOC), toxic |
| Water | Recommended | Non-toxic, non-flammable, inexpensive, readily available | Excellent green alternative, demonstrated high yields with appropriate catalysts |
An even more sustainable approach is the complete elimination of solvents. Solvent-free, or neat, reactions reduce waste, costs, and safety hazards associated with volatile organic compounds. organic-chemistry.org A simple and environmentally friendly one-pot procedure for synthesizing α-aminonitriles from aldehydes and amines using trimethylsilyl (B98337) cyanide (TMSCN) has been developed that operates without any solvent. organic-chemistry.orgorganic-chemistry.org This method is rapid, often yielding nearly quantitative amounts of the product in minutes, and avoids the need for complex purification steps. organic-chemistry.org Applying this to this compound would involve directly mixing the reactants, which aligns perfectly with the principles of waste minimization and atom economy.
Catalyst Development for Enhanced Sustainability
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents and generating less waste.
To circumvent the toxicity and cost associated with many metal catalysts, there is a growing interest in metal-free catalysis. Organocatalysts, which are small organic molecules, have emerged as a powerful alternative. For the Strecker reaction, various metal-free catalysts have been explored. While specific studies on this compound are not detailed in the provided results, the general methodologies are applicable. These catalysts activate the substrates through mechanisms like hydrogen bonding, promoting the formation of the aminonitrile product under mild conditions.
The ability to recover and reuse a catalyst is critical for both economic and environmental sustainability. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. Several recyclable systems have been developed for α-aminonitrile synthesis. For instance, β-cyclodextrin, a biomimetic catalyst, has been used in water and can be recycled multiple times without a significant loss of activity. organic-chemistry.org Similarly, aluminosilicate (B74896) catalysts like AlSBA-15 have been employed in aqueous media and can be reused for up to six cycles. scispace.com The development of such systems for the synthesis of this compound would greatly enhance its sustainability profile.
Table 2: Examples of Recyclable Catalysts in Aminonitrile Synthesis This table is illustrative and based on general findings for α-aminonitrile synthesis.
| Catalyst System | Reaction Medium | Method of Recovery | Key Advantages |
|---|---|---|---|
| Indium Powder | Water | Filtration | High efficiency in water, mild conditions |
| AlSBA-15 | Water | Filtration | High surface area, reusable for multiple cycles |
| β-Cyclodextrin | Water | Extraction/Precipitation | Bio-based, non-toxic, operates in water |
Waste Minimization and Process Intensification
Ultimately, the goal of green chemistry is to design processes that are inherently less wasteful and more efficient. This involves a holistic approach that considers the entire lifecycle of a chemical product.
Waste minimization in the synthesis of this compound can be achieved by adopting the strategies mentioned above, such as using water as a solvent or performing reactions under solvent-free conditions. nih.govorganic-chemistry.org One-pot, multicomponent reactions like the Strecker synthesis are intrinsically waste-reducing as they combine several steps without isolating intermediates, thus saving on solvents and energy for purification. nih.gov
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. This can involve shifting from traditional batch reactors to continuous flow systems, which offer better heat and mass transfer, improved safety, and more consistent product quality. For a reaction like the synthesis of this compound, a continuous flow setup could allow for precise control over reaction conditions, potentially leading to higher yields and purity while minimizing reactor size and energy consumption. Combining reaction and separation steps into a single unit is another key principle of process intensification that can dramatically reduce the footprint and waste of a chemical plant.
One-Pot Synthetic Strategies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in green chemistry. nih.gov This approach offers several advantages, including reduced solvent usage, lower energy consumption, and decreased waste generation. nih.gov For the synthesis of aminonitriles, one-pot multicomponent reactions are particularly effective.
A notable example is the Strecker reaction, which can be performed as a one-pot synthesis involving an aldehyde, an amine, and a cyanide source. In the context of this compound, a hypothetical one-pot approach could involve the reaction of benzaldehyde (B42025), ammonia (B1221849), and a suitable cyanide source in a single step. Research on related aminonitriles has demonstrated the feasibility of such one-pot procedures, often employing catalysts to enhance efficiency and selectivity. organic-chemistry.org
Catalytic one-pot syntheses of α-tetrasubstituted amino acid derivatives have been developed via the in situ generation of N-unsubstituted ketimines. nih.govresearchgate.net This strategy avoids the isolation of unstable intermediates and streamlines the synthesis of complex amino acid derivatives. researchgate.net While not specifically demonstrated for this compound, this methodology highlights the potential for developing efficient one-pot syntheses for this and related compounds.
The following table summarizes the key advantages of one-pot synthetic strategies:
| Advantage | Description |
| Reduced Solvent Usage | By eliminating the need for purification of intermediates, the overall volume of solvent required is significantly decreased. |
| Energy Efficiency | Fewer reaction and purification steps lead to a reduction in the energy consumed during the synthesis. |
| Waste Minimization | The generation of byproducts and waste from intermediate work-up procedures is avoided. nih.gov |
| Time Efficiency | Combining multiple steps into a single operation shortens the overall reaction time. |
| Improved Atom Economy | More atoms from the reactants are incorporated into the final product, reducing waste. |
Simplified Work-up Procedures
Traditional chemical syntheses often involve complex and resource-intensive work-up procedures to isolate and purify the desired product. These procedures can generate significant amounts of waste and may involve the use of hazardous solvents. Green chemistry emphasizes the development of simplified work-up procedures to mitigate these environmental concerns. nih.gov
In the synthesis of butanenitriles, simplified work-ups can be achieved through several strategies:
Use of Heterogeneous Catalysts: Solid-supported catalysts can be easily removed from the reaction mixture by filtration, eliminating the need for aqueous work-ups to remove soluble catalysts.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water or ethanol (B145695), can simplify product isolation. organic-chemistry.org For instance, the synthesis of certain pyrimidine-5-carbonitriles has been achieved under solvent-free conditions. scienceandtechnology.com.vnnih.gov
Precipitation and Filtration: Designing reaction conditions where the product precipitates out of the reaction mixture allows for simple isolation by filtration, avoiding the need for extraction with organic solvents. An example of this can be seen in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, where the product precipitates upon the addition of acetic acid.
These simplified procedures not only reduce the environmental impact of the synthesis but also contribute to a more efficient and cost-effective process.
Reduction of Hazardous Reagents and Byproducts
A core tenet of green chemistry is the reduction or elimination of the use and generation of hazardous substances. In the synthesis of nitriles, traditional methods often employ highly toxic cyanide sources, such as hydrogen cyanide (HCN) or alkali metal cyanides.
Recent research has focused on developing safer alternatives and methods to minimize the risks associated with these reagents. This includes:
Use of Less Toxic Cyanide Sources: Exploring alternative cyanating agents that are less volatile and easier to handle than HCN.
In Situ Generation of Cyanide: Developing methods where the cyanide source is generated in the reaction mixture as needed, avoiding the handling of large quantities of toxic reagents.
Catalytic Cyanation: The use of catalysts can enable the use of less reactive and therefore less hazardous cyanide sources, or allow for reactions to proceed under milder conditions.
Furthermore, minimizing the formation of hazardous byproducts is crucial. For example, in the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidizing agent represents a move towards a more atom-economical process, although the generation of dimethyl sulfide (B99878) as a byproduct needs to be considered. The ideal green synthesis would generate only non-toxic and easily recyclable byproducts.
The following table lists some hazardous reagents traditionally used in nitrile synthesis and potential greener alternatives:
| Hazardous Reagent | Greener Alternative/Strategy |
| Hydrogen Cyanide (HCN) | Trimethylsilyl cyanide (TMSCN), acetone (B3395972) cyanohydrin |
| Alkali Metal Cyanides (e.g., KCN, NaCN) | Use in catalytic amounts, in situ generation |
| Volatile Organic Solvents (e.g., Benzene, Chloroform) | Water, ethanol, ionic liquids, solvent-free conditions |
| Strong Acids/Bases | Solid acid/base catalysts, enzymatic reactions |
By focusing on these green chemistry principles, the synthesis and transformation of this compound and other butanenitriles can be made safer, more efficient, and more environmentally sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
